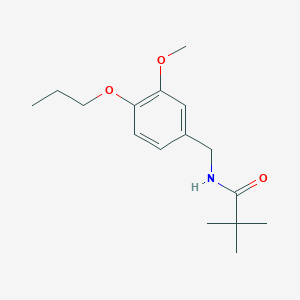
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide, also known as MPDP, is a synthetic compound that has gained significant attention in scientific research. MPDP is a member of the class of compounds known as stimulants, which are substances that increase alertness, attention, and energy levels. In
Wirkmechanismus
The exact mechanism of action of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, attention, and energy levels.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, attention, and energy levels. It also increases heart rate and blood pressure, which can have both beneficial and harmful effects. In addition, this compound has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a well-defined chemical structure, which makes it easy to study. It also has a relatively low toxicity, which makes it safe for use in animal studies. However, there are also some limitations to its use in lab experiments. For example, it may have different effects in humans than in animals, and its long-term effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide. One area of interest is its potential use as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential use as a performance-enhancing drug in sports. Additionally, further research is needed to better understand its mechanism of action and long-term effects. Finally, more studies are needed to determine the optimal dosage and administration of this compound for different applications.
Synthesemethoden
The synthesis of N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide involves a series of chemical reactions that begin with the reaction of 3-methoxy-4-propoxybenzaldehyde with 2,2-dimethylpropanamine. This reaction produces the intermediate product, N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropan-1-amine, which is then converted to this compound by reacting it with acetic anhydride and sodium acetate. The final product is obtained by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxy-4-propoxybenzyl)-2,2-dimethylpropanamide has been studied extensively in scientific research due to its potential as a cognitive enhancer and stimulant. It has been shown to increase alertness, attention, and energy levels, making it a potential treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has also been studied for its potential use as a performance-enhancing drug in sports.
Eigenschaften
IUPAC Name |
N-[(3-methoxy-4-propoxyphenyl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-6-9-20-13-8-7-12(10-14(13)19-5)11-17-15(18)16(2,3)4/h7-8,10H,6,9,11H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQQHSZTIIBSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CNC(=O)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(difluoromethyl)-4-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5914543.png)
![9-(difluoromethyl)-4-hydroxy-7-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914547.png)
![N-(3-chloro-2-methylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914556.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914564.png)
![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![4-hydroxy-9-(2-methoxyphenyl)-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914579.png)
![2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914590.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![N-[2-(4-chlorophenoxy)-1,1-dimethylethyl]acetamide](/img/structure/B5914597.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)
![3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)
![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)
